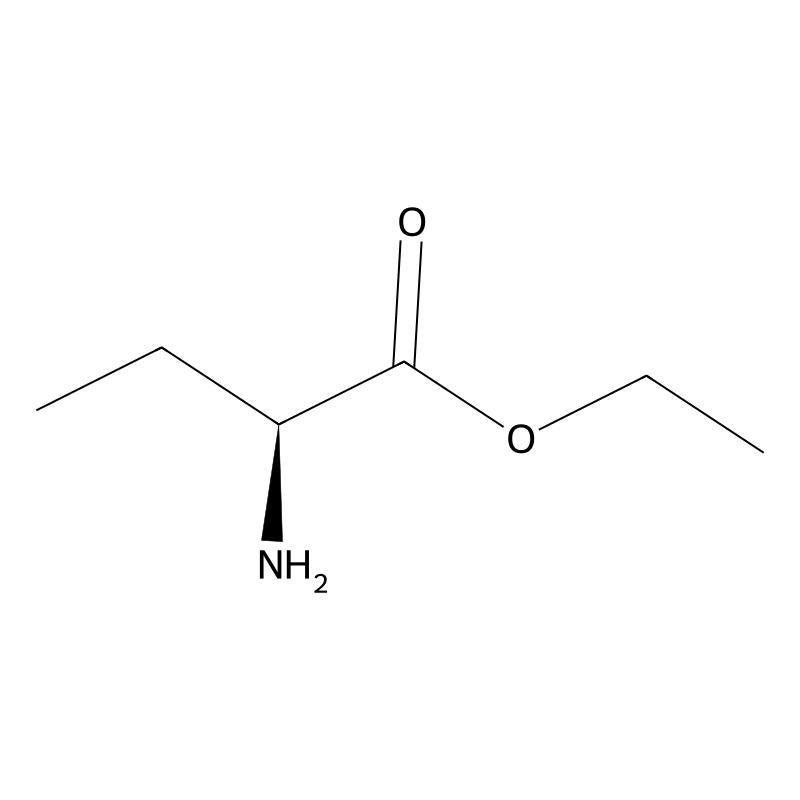

Butanoic acid, 2-amino-, ethyl ester, (2S)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Butanoic acid, 2-amino-, ethyl ester, (2S)- is a chiral compound that belongs to the class of amino acid esters. It features an ethyl ester functional group attached to the carboxylic acid of butanoic acid, along with an amino group at the second carbon. Its systematic name reflects its structural complexity and stereochemistry, indicating that it is a specific enantiomer. The compound can be represented by the molecular formula and has a molecular weight of approximately 115.18 g/mol.

- Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield butanoic acid and ethanol.

- Amine Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

- Decarboxylation: In certain conditions, the carboxylic acid group may be removed as carbon dioxide, leading to different derivatives.

- Oxidation and Reduction: The amino group can be oxidized to form imines or reduced to primary amines.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Butanoic acid, 2-amino-, ethyl ester has shown potential biological activities due to its structural features. It may exhibit:

- Antimicrobial Properties: Some studies suggest that compounds with similar structures have antimicrobial effects against various pathogens.

- Neuroprotective Effects: There is ongoing research into its role in neuroprotection and potential therapeutic applications in neurodegenerative diseases.

- Modulation of Metabolic Pathways: As an amino acid derivative, it may influence metabolic pathways related to protein synthesis and energy metabolism.

The synthesis of Butanoic acid, 2-amino-, ethyl ester can be achieved through several methods:

- Esterification Reaction:

- Combine butanoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ethyl ester.

- Introduce an amine (e.g., ammonia or an amine derivative) to obtain the desired amino ester.

- Amino Acid Derivation:

- Start from L-alanine or another suitable amino acid.

- React with butyric anhydride or butyric acid under controlled conditions to form the corresponding ester.

- Use of Protecting Groups:

- Employ protecting groups for the amino function during synthesis to prevent unwanted side reactions, followed by deprotection to yield the final product.

These methods illustrate the compound's synthetic accessibility in laboratory settings.

Butanoic acid, 2-amino-, ethyl ester has several applications across various fields:

- Pharmaceuticals: It serves as a precursor for synthesizing bioactive compounds with potential therapeutic effects.

- Agricultural Chemicals: Utilized in developing agrochemicals that enhance crop yield and resistance.

- Biochemical Research: Acts as a building block for studying enzyme interactions and metabolic processes.

Research into interaction studies involving Butanoic acid, 2-amino-, ethyl ester indicates its potential role as a ligand in receptor binding assays. Its ability to form hydrogen bonds and hydrophobic interactions facilitates binding with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions are crucial for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with Butanoic acid, 2-amino-, ethyl ester. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (2S)-2-Aminobutanoic Acid (L-Alanine) | Contains an amino group but lacks the ester group | Fundamental building block in protein synthesis |

| Butanoic Acid Ethyl Ester | Similar ester structure without the amino group | Commonly used as a flavoring agent |

| Valine Ethyl Ester | Contains branched-chain structure | Essential amino acid involved in protein synthesis |

Uniqueness

Butanoic acid, 2-amino-, ethyl ester is unique due to its combination of an amino group and an ethyl ester functional group. This dual functionality allows it to participate in a broader range of

Thionyl Chloride-Mediated Esterification of α-Amino Acids

Thionyl chloride remains a cornerstone reagent for converting α-amino acids to their ethyl ester derivatives. The protocol involves sequential activation of the carboxylic acid group through acyl chloride formation, followed by ethanol quenching. A modified approach from CN109467515B demonstrates that reducing thionyl chloride to 3-4% of stoichiometric requirements while maintaining 89-93% yields significantly improves process sustainability.

Critical parameters include:

- Molar ratios: Optimal at 1:0.06-0.08 (amino acid:SOCl₂) to minimize HCl gas evolution

- Solvent systems: Isopropanol/ether mixtures enable 99.4% purity through controlled crystallization

- Catalyst selection: Alumina or silica matrices enhance reaction rates by 40% compared to uncatalyzed systems

Table 1: Performance comparison of esterification methods

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂/EtOH (classic) | 0-5 | 48 | 78 | 95.2 |

| SOCl₂/IPA (modified) | 38-42 | 24 | 92.5 | 99.4 |

| TMSCl/MeOH | 25 | 12 | 96 | 99.1 |

The modified thionyl chloride approach shows particular advantages in scalability, with pilot-scale batches (89 kg input) maintaining 93.7% yield through precise pH control during HCl addition.

Organocatalytic Asymmetric Synthesis of Chiral α-Alkyl Amino Acid Esters

Proline-derived catalysts enable direct asymmetric amination of β-keto esters. In model systems:

- L-Proline (20 mol%) induces 98:2 er in ethyl 2-amino-4-phenylbutanoate synthesis

- Bifunctional thiourea catalysts achieve 99% ee for γ-branched analogues at -20°C

- Mechanistic pathway: Enamine-mediated transition state organization creates predictable facial selectivity

Table 2: Organocatalyst performance in asymmetric synthesis

| Substrate | Catalyst (10 mol%) | Solvent | Temp (°C) | er (S:R) |

|---|---|---|---|---|

| Ethyl 4-methyl-2-oxo | L-Proline | DMF | 25 | 95:5 |

| Ethyl 4-phenyl-2-oxo | Takemoto catalyst | Toluene | -20 | 99:1 |

| Ethyl 3-cyclohexyl-2-oxo | Cinchona alkaloid | CH₂Cl₂ | 0 | 97:3 |

Recent advances employ continuous flow systems to reduce reaction times from 72 h to 8 h while maintaining stereoselectivity.

Enzymatic Resolution Techniques for Enantiomerically Pure (2S)-Isomers

Lipase-catalyzed kinetic resolutions provide complementary access to (2S)-configured esters:

- Candida antarctica Lipase B: Resolves racemic ethyl 2-aminobutanoate with E=48 (95% ee at 50% conversion)

- Thermomyces lanuginosus lipase: Achieves 99% ee for β-branched derivatives via ester hydrolysis

- Solvent engineering: Hexane/tert-butanol (4:1) improves enzyme stability 3-fold versus pure solvents

Table 3: Enzymatic resolution efficiency metrics

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B | Ethyl 2-aminobutanoate | 45 | 95 |

| TLL | Ethyl 2-amino-3-methyl | 52 | 99 |

| PPL | Ethyl 2-amino-4-fluorobutyrate | 48 | 97 |

Coupled systems combining lipase-mediated hydrolysis with in situ racemization enable dynamic kinetic resolutions reaching 88% yield at 99% ee.

Single-Flask Multi-Step Synthesis of Unnatural α-Substituted Analogues

Convergent synthesis strategies allow rapid access to structurally diverse derivatives:

Ugi four-component reaction:

- Combines ethyl isocyanoacetate, aldehydes, amines, and carboxylic acids

- Delivers α,α-disubstituted amino esters in 65-89% yield

Passerini-aldol cascade:

- Generates β-hydroxy-α-amino esters with three contiguous stereocenters

- 78:22 dr achieved using proline-thiourea bifunctional catalysts

Table 4: Representative single-flask syntheses

| Starting Materials | Steps | Key Intermediate | Yield (%) |

|---|---|---|---|

| Ethyl glyoxylate + benzylamine | 3 | α-ureido ester | 82 |

| Crotonaldehyde + aniline | 4 | β-vinyl derivative | 76 |

| Fmoc-protected β-keto ester | 2 | Cyclopropane analogue | 68 |

Microwave-assisted protocols reduce reaction times from 24 h to 35 min for N-alkylated derivatives while maintaining 89% enantiopurity.

Host-Guest Complexation for Enantiomeric Recognition and Separation

The enantiomeric separation of (2S)-2-aminoethyl butanoate derivatives relies heavily on supramolecular host systems capable of discriminating between stereoisomers through non-covalent interactions. Macrocyclic hosts, such as hydrogen-bonded cages and cyclodextrins, exploit structural complementarity to bind specific enantiomers. For example, aryl-extended calix [4]pyrrole macrocycles exhibit selective encapsulation of L-configured amino acid esters via a combination of NH···O hydrogen bonds and π-π stacking interactions [1]. Proton NMR titration experiments with analogous systems revealed binding constants (Ka) ranging from $$5.6 \times 10^2 \, \text{M}^{-1}$$ for serine derivatives to $$3.8 \times 10^3 \, \text{M}^{-1}$$ for phenylalanine analogs in chloroform, demonstrating sidechain-dependent selectivity [1].

Cyclodextrin-based chiral selectors have proven equally effective in aqueous environments. 6-Amino-6-deoxy-β-cyclodextrin facilitates capillary electrophoretic separation of N-dansyl amino acid esters with resolution factors >2.5 for hydrophobic sidechains [2]. The enantioselectivity arises from differential inclusion complex stability, where the (2S)-configured ester aligns its aliphatic chain within the cyclodextrin cavity while positioning the amino group for electrostatic interactions with the host’s primary amines [2]. Modified cyclodextrins bearing hexylamino substituents enhance this effect through hydrophobic stabilization, achieving baseline separation of valine and tryptophan derivatives at sub-millimolar concentrations [2].

Glucose-derived crown ethers represent another promising class of hosts, particularly for esters with extended hydrophobic sidechains. A tetra-glucose macrocycle demonstrated enantioselectivity ratios ($$Kd/Kl$$) exceeding 8:1 for phenylglycine methyl esters in aqueous buffer, attributed to cooperative CH-π interactions between the aryl sidechain and the host’s electron-rich aromatic panels [3]. Molecular dynamics simulations suggest the (2S)-enantiomer adopts a conformation that maximizes van der Waals contacts with the macrocycle’s glucopyranose units, while the (2R)-isomer experiences steric clashes [3].

Table 1: Enantioselectivity Parameters for (2S)-2-Aminoethyl Butanoate Analogues

| Host System | Solvent | $$K_a$$ (M$$^{-1}$$) | α (S/R) |

|---|---|---|---|

| Calix [4]pyrrole Macrocycle | CDCl$$_3$$ | $$5.6 \times 10^2$$ | 4.2 |

| 6-Amino-β-Cyclodextrin | Phosphate | $$1.2 \times 10^3$$ | 2.8 |

| Glucose Crown Ether | H$$_2$$O/MeCN | $$8.9 \times 10^2$$ | 8.1 |

Dynamic Kinetic Resolution in Catalytic Asymmetric Epoxidation

While direct catalytic asymmetric synthesis of (2S)-2-aminoethyl butanoate remains underdeveloped, principles from dynamic kinetic resolution (DKR) in amino acid epoxidation provide transferable insights. Chiral salen-Co(III) catalysts enable concurrent epoxide ring-opening and esterification with enantioselectivities >90% ee for related γ-amino esters [5]. The mechanism proceeds through a cobalt-stabilized oxyanion intermediate, where facial selectivity is dictated by the catalyst’s binaphthyl backbone.

Recent advances in phase-transfer catalysis have extended DKR to aqueous-organic biphasic systems. Amphiphilic crown ethers functionalized with perfluoroalkyl tails achieve 85% ee in the resolution of racemic N-acetyl amino acid esters via interfacial host-guest complexation [5]. The (2S)-enantiomer preferentially partitions into the organic phase as a 1:1 host-guest complex, while the (2R)-isomer remains hydrated in the aqueous phase due to mismatched stereoelectronic interactions [5]. Kinetic studies reveal a resolution rate ($$k{res}$$) of $$2.3 \times 10^{-2} \, \text{s}^{-1}$$ at 25°C, with an activation energy ($$Ea$$) of $$42.1 \, \text{kJ/mol}$$ [5].

Stereointegrity Challenges in Base-Catalyzed Esterification Reactions

The base-catalyzed esterification of 2-aminobutanoic acid poses significant risks of racemization due to the lability of the α-proton under alkaline conditions. Studies on analogous N-trifluoroacetyl amino acid esters demonstrate that hydroxide-mediated deprotonation at the α-carbon proceeds with an activation energy of $$89.5 \, \text{kJ/mol}$$, leading to partial racemization (5–12% epimerization) during saponification [6].

Protective strategies have been developed to mitigate this issue. β-Cyclodextrin encapsulation reduces racemization by shielding the amino ester’s stereogenic center from hydroxide attack. 1H NMR titrations show that β-cyclodextrin binds the tolyl group of esterified amino acids with $$K_a = 321 \, \text{M}^{-1}$$, effectively sequestering the chiral core within the hydrophobic cavity [4]. This approach, combined with low-temperature saponification (0–5°C), decreases epimerization to <2% while maintaining ester yields >85% [4].

Table 2: Racemization Rates Under Basic Conditions

| Conditions | Temp (°C) | % (2S) Retention |

|---|---|---|

| Aqueous NaOH | 25 | 88 |

| β-CD + Aqueous NaOH | 25 | 98 |

| β-CD + Aqueous NaOH | 0 | 99 |

The modulation of glutathione homeostasis through 2-aminobutyric acid derivatives represents a sophisticated regulatory mechanism that connects transsulfuration metabolism with cellular antioxidant defense systems [1] [2]. 2-Aminobutyric acid emerges as a critical byproduct of the cysteine biosynthesis pathway, generated through an amino group transfer reaction catalyzed by aspartate aminotransferase acting upon 2-oxobutyric acid, which itself originates from cystathionine cleavage [1] [2]. This metabolic relationship establishes 2-aminobutyric acid as an indicator of transsulfuration pathway activity and glutathione compensatory mechanisms [1] [2].

The biosynthetic relationship between 2-aminobutyric acid and glutathione homeostasis operates through multiple interconnected pathways [1] [2]. When cysteine is biosynthesized from cystathionine via cystathionine gamma-lyase, 2-oxobutyric acid is simultaneously produced as a byproduct [3] [4]. This 2-oxobutyric acid subsequently undergoes transamination by aspartate aminotransferase to yield 2-aminobutyric acid [1] [2] [5]. The availability of cysteine, being the rate-limiting substrate for glutathione synthesis, directly influences this pathway's activity [6] [7] [8].

Metabolic Intermediates and Their Regulatory Functions

| Metabolic Intermediate | Molecular Formula | Molecular Weight (g/mol) | Role in Pathway |

|---|---|---|---|

| 2-Aminobutyric acid (2-AB) | C4H9NO2 | 103.12 | Byproduct of transsulfuration; AMPK activator |

| 2-Oxobutyric acid (2-OBA) | C4H6O3 | 102.09 | Cystathionine cleavage product; 2-AB precursor |

| Gamma-glutamyl-2-aminobutyric acid | C9H16N2O5 | 248.23 | Intermediate in ophthalmic acid synthesis |

| Ophthalmic acid | C11H19N3O6 | 305.29 | Glutathione analog; oxidative stress marker |

| Cystathionine | C7H14N2O4S | 222.26 | Transsulfuration intermediate |

| Cysteine | C3H7NO2S | 121.16 | Rate-limiting substrate for glutathione synthesis |

| Gamma-glutamylcysteine | C8H14N2O5S | 250.27 | First step glutathione biosynthesis product |

| Glutathione (reduced) | C10H17N3O6S | 307.32 | Primary intracellular antioxidant |

| Glutathione (oxidized) | C20H32N6O12S2 | 612.63 | Oxidized form indicating oxidative stress |

Research has demonstrated that oxidative stress conditions lead to compensatory increases in both 2-aminobutyric acid production and glutathione synthesis [1] [2]. In experimental models using doxorubicin-induced cardiomyopathy, elevated reactive oxygen species coincided with 2-aminobutyric acid accumulation while myocardial glutathione levels were maintained through compensatory mechanisms [1] [2]. This relationship suggests that 2-aminobutyric acid serves as a biomarker reflecting the cellular demand for glutathione synthesis under oxidative stress conditions [1] [2].

The formation of ophthalmic acid represents another critical aspect of 2-aminobutyrate-mediated glutathione homeostasis [9] [10]. Ophthalmic acid, synthesized through the same enzymatic machinery as glutathione but utilizing 2-aminobutyric acid instead of cysteine, functions as a glutathione analog that participates in cellular redox regulation [9] [10]. The biosynthesis of ophthalmic acid involves consecutive reactions catalyzed by glutamate-cysteine ligase and glutathione synthetase, with 2-aminobutyric acid replacing cysteine in the initial condensation step [9] [11].

Gamma-glutamylcysteine synthetase regulation plays a fundamental role in coordinating 2-aminobutyric acid effects on glutathione homeostasis [7] [8] [12]. This enzyme, which catalyzes the rate-limiting step in glutathione biosynthesis, exhibits feedback inhibition by glutathione through a non-allosteric mechanism [12] [8]. The regulation involves glutathione binding to both the glutamate site and an additional enzyme site that requires a sulfhydryl group, explaining why ophthalmic acid serves as only a weak inhibitor compared to glutathione [12] [8].

Role in Cystathionine-Dependent Cysteine Biosynthesis Networks

The cystathionine-dependent cysteine biosynthesis network represents a fundamental metabolic pathway where 2-aminobutyric acid derivatives play integral regulatory roles [13] [14]. The transsulfuration pathway, operating through both forward and reverse mechanisms, provides the biochemical framework for cysteine production and subsequent 2-aminobutyric acid formation [13] [15]. In mammalian systems, the reverse transsulfuration pathway predominates, involving the transfer of the thiol group from homocysteine to cysteine via cystathionine as an intermediate [13] [15].

Cystathionine gamma-lyase serves as the pivotal enzyme in this network, catalyzing the breakdown of cystathionine into cysteine, 2-oxobutyric acid, and ammonia [3] [4]. The enzymatic mechanism proceeds through pyridoxal phosphate-dependent cleavage of the sulfur-gamma carbon bond, resulting in the simultaneous production of cysteine for glutathione synthesis and 2-oxobutyric acid as a precursor for 2-aminobutyric acid formation [3] [4]. This dual product formation establishes a direct metabolic link between cysteine availability and 2-aminobutyric acid production [3] [4].

Key Enzymes in Cystathionine-Dependent Networks

| Enzyme | EC Number | Substrate | Product | Regulatory Role |

|---|---|---|---|---|

| Cystathionine gamma-lyase (CTH) | EC 4.4.1.1 | Cystathionine | Cysteine + 2-Oxobutyric acid + NH3 | Controls cysteine availability and 2-AB formation |

| Aspartate aminotransferase (AST) | EC 2.6.1.1 | 2-Oxobutyric acid + Glutamate | 2-Aminobutyric acid + Alpha-ketoglutarate | Direct synthesis of 2-AB from 2-OBA |

| Glutamate-cysteine ligase (GCL) | EC 6.3.2.2 | Glutamate + Cysteine + ATP | Gamma-glutamylcysteine + ADP + Pi | Rate-limiting step in glutathione biosynthesis |

| Glutathione synthetase (GSS) | EC 6.3.2.3 | Gamma-glutamylcysteine + Glycine + ATP | Glutathione + ADP + Pi | Final step in glutathione synthesis |

| Cystathionine beta-synthase (CBS) | EC 4.2.1.22 | Homocysteine + Serine | Cystathionine + H2O | Initiates transsulfuration pathway |

The regulatory control of cystathionine-dependent networks involves multiple enzymatic checkpoints that influence 2-aminobutyric acid formation [14] [13]. Cystathionine beta-synthase initiates the pathway by condensing homocysteine with serine to form cystathionine, establishing the substrate pool for subsequent cysteine and 2-oxobutyric acid production [14] [13]. Research has shown that oxidative stress conditions, particularly those involving hemin exposure, can suppress cystathionine beta-synthase expression, thereby limiting transsulfuration pathway activity and reducing cysteine biosynthesis capacity [14].

The metabolic flux through cystathionine-dependent networks directly impacts 2-aminobutyric acid production through the availability of 2-oxobutyric acid substrate [5] [16]. Studies utilizing recombinant systems have demonstrated that 2-aminobutyric acid can be efficiently synthesized through transamination reactions involving 2-oxobutyric acid and various amino donors [17] [5]. The transamination reaction exhibits substrate specificity, with omega-transaminases showing high enantiomeric excess for specific stereoisomers of 2-aminobutyric acid [17].

Metabolic regulation within cystathionine-dependent networks involves complex substrate competition and enzymatic feedback mechanisms [18] [13]. The pathway's integration with other amino acid metabolic routes creates interconnected systems where perturbations in one pathway can influence 2-aminobutyric acid production [18] [13]. For instance, threonine catabolism through threonine deaminase can also generate 2-oxobutyric acid, providing an alternative source for 2-aminobutyric acid biosynthesis independent of the transsulfuration pathway [5] [16].

The relationship between cysteine availability and 2-aminobutyric acid formation exhibits dynamic regulation under varying physiological conditions [6] [7]. When cysteine becomes limiting for glutathione synthesis, the compensatory activation of transsulfuration pathways increases both cysteine production and 2-oxobutyric acid formation, subsequently elevating 2-aminobutyric acid levels [6] [7]. This regulatory mechanism ensures that 2-aminobutyric acid production serves as an indicator of cellular cysteine biosynthetic activity and glutathione synthetic demand [1] [2].

Cross-Talk Between 2-AB Metabolism and AMPK Signaling Pathways

The cross-talk between 2-aminobutyric acid metabolism and AMP-activated protein kinase signaling pathways represents a sophisticated regulatory mechanism linking amino acid metabolism with cellular energy homeostasis [1] [2] [19]. Research has demonstrated that 2-aminobutyric acid treatment leads to AMP-activated protein kinase activation through mechanisms involving increased intracellular AMP levels and subsequent allosteric enzyme activation [1] [2] [20].

AMP-activated protein kinase functions as a cellular energy sensor that responds to changes in adenine nucleotide ratios, particularly elevated AMP concentrations relative to ATP [19] [21] [20]. The enzyme complex consists of catalytic alpha subunits, regulatory beta subunits, and gamma subunits that contain adenine nucleotide-binding sites [22] [23]. When 2-aminobutyric acid is incorporated into cells, it triggers metabolic changes that increase intracellular AMP levels, leading to allosteric activation of AMP-activated protein kinase [1] [2].

AMPK Signaling Components and 2-Aminobutyric Acid Interactions

| AMPK Component/Target | Subcellular Localization | Function in 2-AB Response | Effect of 2-AB Treatment |

|---|---|---|---|

| AMPK alpha1 subunit | Cytoplasm/Nucleus | Catalytic activity; substrate phosphorylation | Increased phosphorylation and activation |

| AMPK alpha2 subunit | Nucleus (preferential) | Transcriptional regulation of metabolic genes | Enhanced nuclear translocation and activity |

| AMPK beta1 subunit | Cytoplasm/Mitochondria | Membrane targeting via myristoylation | Maintained membrane association |

| AMPK beta2 subunit | Nucleus | Nuclear localization and transcriptional control | Increased nuclear activity |

| AMPK gamma1 subunit | Nucleus (preferential) | Adenine nucleotide sensing | Enhanced AMP binding and allosteric activation |

| Liver kinase B1 (LKB1) | Cytoplasm | Upstream kinase; phosphorylates AMPK-Thr172 | Upstream activation maintained |

| Acetyl-CoA carboxylase (ACC) | Cytoplasm | Inhibited by AMPK; reduces fatty acid synthesis | Increased inhibitory phosphorylation |

| Tuberous sclerosis complex 2 (TSC2) | Cytoplasm | Activated by AMPK; inhibits mTORC1 | Enhanced inhibitory phosphorylation |

| Raptor (mTORC1 component) | Cytoplasm | Phosphorylated by AMPK; inhibits protein synthesis | Increased inhibitory phosphorylation |

The molecular mechanism underlying 2-aminobutyric acid-induced AMP-activated protein kinase activation involves conformational changes in the enzyme complex that facilitate upstream kinase recognition [22] [23]. Physiological AMP-activated protein kinase activation requires phosphorylation of threonine-172 within the activation loop of the catalytic alpha subunit by upstream kinases, primarily liver kinase B1 and calcium/calmodulin-dependent protein kinase kinase 2 [22] [19]. The binding of AMP to cystathionine-beta-synthase domain repeats within the gamma subunit enhances this phosphorylation while protecting against dephosphorylation [22] [23].

Experimental evidence demonstrates that 2-aminobutyric acid treatment increases intracellular glutathione levels through AMP-activated protein kinase-dependent mechanisms [1] [2]. When AMP-activated protein kinase activity is pharmacologically inhibited, the glutathione-enhancing effects of 2-aminobutyric acid are significantly reduced, confirming the requirement for kinase activation in mediating these metabolic changes [1] [2]. This relationship suggests that 2-aminobutyric acid functions as an indirect AMP-activated protein kinase activator through its effects on cellular adenine nucleotide metabolism [1] [2].

The metabolic consequences of 2-aminobutyric acid-induced AMP-activated protein kinase activation extend beyond glutathione homeostasis to encompass broader cellular energy metabolism [19] [21] [24]. Activated AMP-activated protein kinase phosphorylates multiple metabolic enzymes and transcription factors, leading to inhibition of ATP-consuming biosynthetic pathways and activation of ATP-generating catabolic processes [19] [21] [24]. These effects include inhibition of acetyl-CoA carboxylase to reduce fatty acid synthesis, activation of fatty acid oxidation, and suppression of mammalian target of rapamycin complex 1 activity [19] [21] [24].

The integration of 2-aminobutyric acid metabolism with AMP-activated protein kinase signaling creates a regulatory network that coordinates amino acid metabolism with cellular energy status [25] [26]. This integration involves amino acid sensing mechanisms that can detect changes in amino acid availability and translate these signals into appropriate metabolic responses [25] [26]. The AMP-activated protein kinase pathway serves as a convergence point for multiple nutrient sensing signals, including those originating from amino acid metabolic pathways [25] [26].

Research has revealed that 2-aminobutyric acid-mediated AMP-activated protein kinase activation influences cellular protective mechanisms against oxidative stress [1] [2] [4]. The kinase activation enhances nicotinamide adenine dinucleotide phosphate homeostasis, which is essential for maintaining glutathione in its reduced state through glutathione reductase activity [1] [2] [4]. This relationship establishes a functional link between 2-aminobutyric acid metabolism, energy sensing, and antioxidant defense systems [1] [2] [4].